L-Tyrosyl-L-threonyl-L-valine
Description
Contextualization within Peptide Biochemistry and Proteomics
Peptides are fundamental biological molecules, defined as short chains of amino acid monomers linked by amide (peptide) bonds. medchemexpress.com Oligopeptides, which consist of two to twenty amino acids, represent a critical link between single amino acids and large protein structures. youtube.com L-Tyrosyl-L-threonyl-L-valine, as a tripeptide, falls squarely within this category. In the broader context of biochemistry, such peptides are studied as the basic structural and functional units of proteins. researchgate.net The sequence of amino acids in a peptide is its primary structure, which dictates the higher-order folding and, ultimately, its biological function. researchgate.net
In the field of proteomics, which is the large-scale study of proteins, short peptides like Tyr-Thr-Val are of immense importance. rsc.org A primary technique in proteomics, known as shotgun proteomics, involves the enzymatic digestion of complex protein mixtures into smaller peptide fragments. chemspider.comwikipedia.org These fragments are then analyzed using tandem mass spectrometry (MS/MS) to determine their mass and sequence. chemspider.comnih.gov The identification of peptides like Tyr-Thr-Val within a sample can help researchers reconstruct the sequences of the original proteins, identify post-translational modifications, and quantify changes in protein abundance between different biological states. nih.gov The unique mass and fragmentation pattern of Tyr-Thr-Val would serve as a specific signature in such proteomic analyses.
Historical Perspectives on Oligopeptide Investigation Relevant to this compound
The scientific investigation of peptides began in the early 20th century with the work of German chemist Hermann Emil Fischer. In 1902, he first proposed and provided evidence for the existence of the peptide bond, the covalent chemical bond linking amino acids together. nih.gov By 1905, Fischer had developed methods for synthesizing oligopeptides in the laboratory, laying the groundwork for the entire field of peptide chemistry. nih.gov
A major breakthrough in peptide research was the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s. nih.gov This technique, for which Merrifield was awarded the Nobel Prize in Chemistry, revolutionized the synthesis of peptides and proteins by anchoring the growing peptide chain to a solid polymer support, simplifying and automating the process. nih.govchemicalbook.com The synthesis of a specific sequence like this compound is now a routine procedure thanks to the principles established by Merrifield. The progression from early discoveries of peptide hormones like secretin and insulin (B600854) to the modern, high-throughput synthesis and analysis of countless peptide sequences marks a century of profound advancement in our understanding of biochemistry. nih.gov
Scope and Significance of this compound Studies
While dedicated studies on this compound are not prominent, the significance of investigating such a peptide can be inferred from the functional potential of its constituent amino acids. The unique combination of aromatic, polar, and non-polar side chains suggests several avenues for its potential relevance in biochemical research.
Probing Protein-Protein Interactions: The Tyrosine residue provides an aromatic ring capable of π-stacking interactions, while the Valine residue offers a hydrophobic side chain crucial for interactions within the core of proteins or at hydrophobic interfaces. wikipedia.org
Post-Translational Modification Studies: Both Tyrosine and Threonine contain hydroxyl (-OH) groups on their side chains, making them primary targets for phosphorylation by kinases. technologynetworks.com Phosphorylation is a key mechanism for regulating protein activity and signal transduction. wikipedia.org A tripeptide like Tyr-Thr-Val could serve as a model substrate for studying the specificity and kinetics of certain kinases. Threonine is also a site for O-glycosylation, another critical protein modification. technologynetworks.com
Physicochemical and Structural Studies: Short, well-defined peptides are excellent models for studying fundamental biophysical properties. For instance, research on the related tripeptide Val-Tyr-Val has explored its capacity for self-aggregation and micelle formation in aqueous solutions. researchgate.netnih.gov Similar studies on Tyr-Thr-Val could provide insight into how the interplay between hydrophobic (Valine) and polar/aromatic (Threonine, Tyrosine) residues influences peptide self-assembly and solubility.
The investigation of this compound and similar oligopeptides is significant for advancing our understanding of the basic principles that govern protein folding, molecular recognition, and the impact of modifications on peptide behavior.
Table 2: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Side Chain Type | Key Characteristics |
|---|---|---|---|
| L-Tyrosine | Tyr / Y | Aromatic, Polar | Contains a phenol (B47542) group; can be phosphorylated; precursor to neurotransmitters. wikipedia.org |
| L-Threonine | Thr / T | Polar, Uncharged | Contains a hydroxyl group; can be phosphorylated and glycosylated. technologynetworks.com |
| L-Valine | Val / V | Non-polar, Aliphatic | Branched-chain amino acid (BCAA); hydrophobic; important for protein structure. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
923060-95-1 |
|---|---|
Molecular Formula |
C18H27N3O6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-9(2)14(18(26)27)20-17(25)15(10(3)22)21-16(24)13(19)8-11-4-6-12(23)7-5-11/h4-7,9-10,13-15,22-23H,8,19H2,1-3H3,(H,20,25)(H,21,24)(H,26,27)/t10-,13+,14+,15+/m1/s1 |
InChI Key |
JHDZONWZTCKTJR-KJEVXHAQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Tyrosyl L Threonyl L Valine and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a widely used technique for synthesizing peptides. peptide.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. biosynth.comyoutube.com This method simplifies the purification process as excess reagents and byproducts can be removed by washing the resin. lsu.edu
Optimization of Resin Chemistry and Linkers
The choice of resin and linker is critical for the success of SPPS. The resin acts as a solid support, while the linker connects the growing peptide chain to the resin. biosynth.comlsu.edu The stability of the linker must be compatible with the reaction conditions used during synthesis, yet allow for efficient cleavage of the final peptide from the resin. biosynth.com
Commonly Used Resins in Peptide Synthesis:
| Resin Type | Polymer Base | Characteristics | Applications |
| Merrifield Resin | Polystyrene | Good mechanical and chemical stability. alfa-chemistry.comfluorochem.co.uk | Originally developed for Boc-based synthesis. fluorochem.co.uk |
| Wang Resin | Polystyrene | Used for synthesizing peptides with a C-terminal carboxylic acid. alfa-chemistry.comfluorochem.co.uk | Fmoc-based synthesis. fluorochem.co.uk |
| Rink Amide Resin | Polystyrene | Produces peptides with a C-terminal amide, which can enhance stability. alfa-chemistry.comfluorochem.co.uk | Fmoc-based synthesis of peptide amides. fluorochem.co.uk |
| 2-Chlorotrityl Resin | Polystyrene | Very acid-labile, allowing for mild cleavage conditions that preserve sensitive protecting groups. alfa-chemistry.compeptide.com | Synthesis of protected peptide fragments. peptide.com |
| PEGA Resins | Polyethylene (B3416737) Glycol-Acrylamide | Hydrophilic, providing a good solvating environment for the growing peptide chain. sigmaaldrich.com | Synthesis of long or difficult sequences. sigmaaldrich.com |
| Polystyrene/PEG Resins | Polystyrene-Polyethylene Glycol | Combines the mechanical stability of polystyrene with the favorable solvation properties of PEG. peptide.com | Used for long and complex peptides. peptide.com |
For the synthesis of L-Tyrosyl-L-threonyl-L-valine, a Wang resin or a 2-chlorotrityl resin would be suitable choices depending on whether the final product is desired as a free acid or a protected fragment. The bulky side chains of threonine and valine may require a resin with good swelling properties, such as a PEG-grafted polystyrene resin, to ensure efficient coupling reactions. peptide.comsigmaaldrich.com
Coupling Reagent Selection and Efficiency for Specific Residues
The formation of the peptide bond between amino acids is facilitated by coupling reagents. creative-peptides.com These reagents activate the carboxylic acid group of one amino acid to react with the amino group of another. americanpeptidesociety.org The choice of coupling reagent can significantly affect the efficiency of the reaction and minimize side reactions, such as racemization. bachem.com
The coupling of threonine and valine can be challenging due to the steric hindrance of their side chains. Therefore, highly efficient coupling reagents are required.
Common Coupling Reagents in Peptide Synthesis:
| Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Highly effective and cost-efficient. americanpeptidesociety.orgbachem.com Often used with additives to reduce racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP | High coupling rates and fewer side reactions. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very efficient, making them suitable for difficult couplings and long peptides. creative-peptides.combachem.com |
For the sterically hindered coupling between threonine and valine, aminium/uronium salt reagents like HATU or HBTU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) are often preferred due to their high coupling efficiency. creative-peptides.combachem.com
Deprotection and Cleavage Strategies
During SPPS, the N-terminal amino group of the growing peptide chain is protected to prevent unwanted reactions. creative-peptides.com The most common protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). alfa-chemistry.comcreative-peptides.com
Boc Strategy : The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). alfa-chemistry.compeptide.com Side-chain protecting groups are typically removed simultaneously with the final cleavage from the resin using a strong acid like hydrofluoric acid (HF). peptide.com
Fmoc Strategy : The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.com Side-chain protecting groups and the final peptide are cleaved from the resin with an acid, such as TFA. nih.gov
The phenolic hydroxyl group of tyrosine requires protection to prevent side reactions. creative-peptides.com Common protecting groups for tyrosine include Benzyl (Bzl) in the Boc strategy and tert-Butyl (tBu) in the Fmoc strategy. creative-peptides.compeptide.com The hydroxyl group of threonine is also typically protected, often with a tert-Butyl group in the Fmoc strategy. creative-peptides.com
Final cleavage from the resin and removal of side-chain protecting groups is usually achieved by treatment with a strong acid cocktail, such as TFA with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions with sensitive residues like tyrosine. nih.gov
Solution-Phase Peptide Synthesis (LPPS) Techniques
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the coupling of amino acids or peptide fragments in a suitable solvent. creative-peptides.comamericanpeptidesociety.org While it can be more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable for large-scale production. creative-peptides.comnih.gov
Fragment Condensation Strategies
Fragment condensation is a key strategy in LPPS where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. nih.govspringernature.com This approach can be more efficient for synthesizing long peptides and can help to avoid the accumulation of side products that can occur with stepwise synthesis. nih.gov
For this compound, a possible fragment condensation strategy would involve the synthesis of the dipeptide Boc-Thr-Val-OMe, followed by deprotection of the Boc group and coupling with Boc-Tyr-OH. To minimize racemization during the fragment coupling step, an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) can be used. bachem.comnih.gov
Chemo- and Regioselective Synthesis
Chemo- and regioselective synthesis strategies aim to control the reactivity of different functional groups within the peptide to achieve specific bond formations. This is particularly important when dealing with amino acids that have reactive side chains, such as tyrosine and threonine.
In the synthesis of this compound, protecting groups are used to ensure that the peptide bonds form only between the desired carboxyl and amino groups. The selection of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and modification of specific parts of the peptide. peptide.com For example, a side-chain protecting group on tyrosine could be removed while the N-terminal and other side-chain protecting groups remain intact, allowing for specific modification at the tyrosine residue. nih.gov
Enzymatic Synthesis of this compound
Enzymatic peptide synthesis leverages the catalytic activity of enzymes to form peptide bonds in a highly selective manner. This biocatalytic approach can be broadly categorized into protease-catalyzed and ligase-mediated methods, both of which can be applied to the synthesis of the tripeptide this compound.
Protease-Catalyzed Synthesis
Proteases, enzymes that naturally hydrolyze peptide bonds, can be used to reverse this process and synthesize peptides under specific, non-physiological conditions. nih.gov This synthesis can be either thermodynamically or kinetically controlled.
In the thermodynamically controlled approach , the reaction equilibrium is shifted toward synthesis. This is typically achieved by minimizing the water concentration in the reaction medium, for instance, by using water-miscible organic solvents, ionic liquids, or operating at subzero temperatures. nih.gov For the synthesis of this compound, this could involve the condensation of a protected L-Tyrosine derivative with the dipeptide L-threonyl-L-valine.
The kinetically controlled approach is limited to serine and cysteine proteases. nih.gov In this method, an activated acyl donor (e.g., an ester or amide of L-Tyrosine) is used. The enzyme forms an acyl-enzyme intermediate which is then attacked by the amino group of the nucleophile (e.g., L-threonyl-L-valine or L-Threonine, followed by a subsequent ligation to L-Valine). This process is faster than the competing hydrolysis of the intermediate, leading to peptide formation. A key advantage is its stereospecificity, preventing racemization. nih.gov For example, an industrial alkaline protease like alcalase has been successfully used in water-organic cosolvent systems to synthesize precursor tripeptides, achieving high yields by optimizing parameters such as pH, temperature, and solvent composition. nih.gov
Recent advancements include the use of immobilized enzymes or cross-linked enzyme crystals (CLECs), which enhance stability and allow for easier separation from the reaction mixture. nih.gov Furthermore, protease-catalyzed synthesis has been demonstrated on a solid support, which allows for reactions in bulk aqueous media by shifting the synthesis/hydrolysis equilibrium toward synthesis. acs.org
Ligase-Mediated Approaches
Peptide ligases are enzymes that are naturally or synthetically evolved to favor peptide bond formation over hydrolysis. nih.gov They offer high catalytic efficiency and specificity. Subtilisin-derived variants, such as subtiligase, are prominent examples of engineered peptide ligases. frontiersin.org These enzymes function by forming a thioester acyl-enzyme intermediate with a C-terminal ester of the donor peptide, which then reacts with the N-terminal amine of the acceptor peptide. frontiersin.orgyoutube.com This conversion is virtually irreversible, allowing for potentially quantitative yields. frontiersin.org
For the synthesis of this compound, a C-terminally activated L-Tyrosine ester could be ligated to L-Threonine, followed by a second ligation step with L-Valine. The broad substrate scope of some engineered ligases provides flexibility in the choice of amino acid sequences. frontiersin.org
Naturally occurring ligases, such as butelase 1, are also powerful tools. Butelase 1 is an asparaginyl endopeptidase that recognizes specific C-terminal motifs and demonstrates exceptional catalytic rates for peptide ligation and cyclization. nih.govmdpi.com While its native specificity might not directly apply to the Tyr-Thr-Val sequence, enzyme engineering principles could potentially adapt such ligases for this specific synthesis.
Table 1: Comparison of Enzymatic Synthesis Methods for this compound
| Method | Enzyme Example | Acyl Donor (Example) | Nucleophile (Example) | Key Reaction Conditions | Typical Yield (%) |
|---|---|---|---|---|---|
| Protease-Catalyzed (Kinetically Controlled) | Alcalase, Thermolysin | N-protected-Tyr-ester | Thr-Val dipeptide | High concentration of organic cosolvent (e.g., 85% acetonitrile), controlled pH (e.g., 10.0) and temperature (e.g., 35°C). nih.gov | 60-80% nih.gov |
| Protease-Catalyzed (Thermodynamically Controlled) | Papain, Chymotrypsin (B1334515) | N-protected-Tyrosine | Thr-Val dipeptide | Low water content, use of biphasic systems or organic solvents. | 40-70% |
| Ligase-Mediated | Subtiligase (engineered) | N-protected-Tyr-thioester | Thr-Val dipeptide | Aqueous buffer, one-to-one molar ratio of substrates. frontiersin.org | >90% frontiersin.org |
| Solid-Phase Enzymatic Synthesis | Chymotrypsin | Fmoc-Phe (acyl donor) on solid support | Amino acid in aqueous buffer | PEGA resin support, bulk aqueous buffer (no organic cosolvent needed). acs.org | >95% acs.org |
Purification and Homogeneity Assessment of Synthetic Products (Advanced Methodologies)
Following synthesis, the crude product contains the target peptide along with impurities such as unreacted starting materials, by-products, and truncated or modified sequences. bachem.com Rigorous purification and subsequent homogeneity assessment are critical to obtaining the final, pure this compound.
The cornerstone of modern peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.org This technique separates peptides based on their hydrophobicity. The crude mixture is passed through a column packed with a non-polar stationary phase (typically C18-modified silica), and a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is applied. bachem.comlcms.cz Hydrophobic impurities bind more strongly to the column and elute later than the more polar target peptide. Fractions are collected and analyzed for purity, and those meeting the required specification are pooled and lyophilized. bachem.com
For larger-scale or more efficient industrial purification, Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) represents a significant advance. This continuous chromatography method can increase yield by over 10% and reduce solvent consumption by more than 30% compared to traditional single-column batch processes. bachem.com Another alternative for initial cleanup is reversed-phase flash chromatography , which uses columns with larger particle sizes, allowing for significantly higher sample loading capacity to quickly enrich the target peptide from a crude mixture before a final HPLC polishing step. biotage.com
Once purified, the homogeneity of the this compound product must be verified. This involves two key assessments:
Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final product. A highly pure sample will ideally show a single, sharp peak in the chromatogram. researchgate.net The percentage purity is calculated based on the area of the target peptide peak relative to the total area of all peaks detected.
Identity Confirmation: Mass Spectrometry (MS) is the definitive method for confirming the identity of the synthetic peptide by verifying its molecular weight. nih.gov Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) provide a precise mass measurement that should match the calculated theoretical mass of this compound. For further structural confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and verify its amino acid sequence.
Additionally, ensuring the correct stereochemistry is crucial. Advanced methods such as chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) can be used to determine the enantiomeric purity of the peptide. This involves hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column to quantify any undesirable D-isomers that may have been introduced or formed during synthesis. nih.gov
Table 2: Advanced Methodologies for Purification and Homogeneity Assessment
| Technique | Principle | Application | Information Obtained |
|---|---|---|---|
| Preparative RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase gradient. bachem.com | Primary purification of crude synthetic peptide. | Isolation of the target peptide from synthesis-related impurities. |
| MCSGP | Continuous chromatography using multiple columns to optimize separation and solvent usage. bachem.com | Large-scale, industrial purification for improved yield and sustainability. | High-purity peptide with reduced solvent waste and higher throughput. |
| Flash Chromatography | Rapid chromatography with high loading capacity using larger stationary phase particles. biotage.com | Crude peptide cleanup prior to final HPLC polishing. | Enriched peptide sample, reducing the number of HPLC runs needed. |
| Analytical RP-HPLC | High-resolution separation to assess the number and quantity of components in a sample. researchgate.net | Final purity assessment of the purified peptide. | Percentage purity of the target peptide, detection of impurities. |
| Mass Spectrometry (LC-MS) | Measurement of the mass-to-charge ratio of ionized molecules. nih.gov | Confirmation of the molecular identity of the purified peptide. | Experimental molecular weight to confirm the correct peptide was synthesized. |
| Tandem MS (MS/MS) | Fragmentation of a selected ion followed by mass analysis of the fragments. | Confirmation of the amino acid sequence. | Fragmentation pattern that verifies the Tyr-Thr-Val sequence. |
| Chiral HPLC-ESI-MS/MS | Separation of enantiomers on a chiral stationary phase after peptide hydrolysis, coupled with MS detection. nih.gov | Assessment of stereochemical integrity. | Quantification of D-amino acid content, confirming enantiomeric purity. |
Sophisticated Structural Elucidation and Conformational Analysis of L Tyrosyl L Threonyl L Valine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy is a premier, non-invasive technique for investigating the structural and dynamic features of peptides directly in solution. nih.govspringernature.com This method allows for the characterization of molecular conformations and motions over a wide range of timescales, providing insights that are complementary to solid-state methods like X-ray crystallography. nih.govspringernature.com For a tripeptide such as L-Tyrosyl-L-threonyl-L-valine, NMR can elucidate the sequence of amino acids, their spatial proximity, and the flexibility of the peptide backbone and side chains. acs.orgnmims.edu
The determination of a peptide's solution structure begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the molecule. nmims.edu Given the spectral overlap in simple one-dimensional (1D) NMR spectra of even small peptides, multi-dimensional NMR experiments are essential. nmims.eduyoutube.com
Two-dimensional (2D) NMR experiments are fundamental for this process:
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are connected through chemical bonds (scalar or J-coupled). tricliniclabs.com A TOCSY experiment, for instance, can reveal all the protons within a single amino acid residue's spin system. springernature.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, which is crucial for assigning backbone and side-chain carbons and nitrogens. tricliniclabs.com
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and heteronuclei (typically 2-3 bonds away), which helps in linking adjacent amino acid residues and assigning non-protonated carbons like carbonyls. tricliniclabs.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the three-dimensional structure. youtube.comtricliniclabs.com It identifies protons that are close in space (typically < 5-6 Å), regardless of whether they are connected by bonds. youtube.comtricliniclabs.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance constraints necessary for structure calculation. youtube.com
For more complex peptides, three-dimensional (3D) NMR experiments can be employed, especially if isotopic labeling (¹³C/¹⁵N) is feasible. nih.gov Experiments like HNCO, HN(CA)CO, and HNCA spread the correlations into a third dimension, greatly improving resolution and facilitating the backbone assignment process. nih.gov
Table 1: Illustrative Inter-proton NOE Restraints for a Hypothetical Conformation of this compound
| Proton 1 | Proton 2 | NOE Intensity | Estimated Distance (Å) | Structural Implication |
|---|---|---|---|---|
| Tyr(1) αH | Thr(2) NH | Strong | ~2.2 | Confirms peptide bond linkage |
| Thr(2) αH | Val(3) NH | Strong | ~2.3 | Confirms peptide bond linkage |
| Tyr(1) αH | Thr(2) βH | Medium | ~3.0 | Constraint on χ1 torsion angle of Threonine |
| Thr(2) NH | Val(3) NH | Weak | ~4.5 | Suggests a possible turn or specific bend |
| Tyr(1) Aromatic δH | Val(3) γCH3 | Weak | ~4.8 | Indicates folding of the peptide, bringing the N- and C-termini closer |
NMR relaxation studies provide powerful insights into the internal dynamics of a peptide across various timescales. aip.org The primary parameters measured are the spin-lattice (T1) and spin-spin (T2) relaxation times. nmims.edu
T1 (Longitudinal Relaxation Time): This parameter measures the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. nmims.edu T1 values are sensitive to high-frequency motions (picosecond to nanosecond range) and are used to probe the flexibility of different parts of the peptide. chemrxiv.orgaip.org
T2 (Transverse Relaxation Time): This parameter measures the decay of transverse magnetization and is sensitive to slower motions (microsecond to millisecond range), such as conformational exchange or molecular tumbling. nmims.edu
By measuring T1 and T2 for different nuclei (e.g., backbone amides, alpha-carbons), one can map the mobility along the peptide chain. For instance, residues at the termini of a short peptide like this compound are expected to exhibit greater flexibility (longer T1 values) compared to the central residue. aip.org
Table 2: Hypothetical NMR Relaxation Data for this compound
| Residue | Nucleus | T1 (seconds) | T2 (milliseconds) | Inferred Motion |
|---|---|---|---|---|
| Tyrosine (1) | ¹⁵N Backbone | 1.5 | 150 | Higher flexibility (N-terminus) |
| Threonine (2) | ¹⁵N Backbone | 1.2 | 120 | More restricted motion (central residue) |
| Valine (3) | ¹⁵N Backbone | 1.6 | 165 | Highest flexibility (C-terminus) |
| Tyrosine (1) | Aromatic ¹³C | 0.8 | 90 | Rotation of the phenyl ring |
| Valine (3) | Methyl ¹³C | 2.0 | 250 | Fast rotation of methyl groups |
The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the peptide's conformation. nih.govnih.gov Deviations of observed chemical shifts from "random coil" values (those expected for an unstructured peptide) can be used to identify and quantify secondary structure elements. nih.gov This technique, known as Secondary Chemical Shift (SCS) analysis, is particularly powerful for backbone nuclei like Cα, Cβ, C', and Hα. nih.govnih.gov
Positive ΔδCα and ΔδC' values (observed shift - random coil shift) combined with negative ΔδHα values are indicative of helical conformations.
Negative ΔδCα and ΔδC' values combined with positive ΔδHα values suggest an extended or β-sheet-like conformation.
For a short tripeptide, stable helices or sheets are unlikely, but SCS analysis can reveal propensities for extended structures or the presence of turns.
Table 3: Example of Secondary Chemical Shift (Δδ) Calculation and Interpretation for this compound
| Residue | Nucleus | Observed Shift (ppm) | Random Coil Shift (ppm) | Δδ (ppm) | Predicted Secondary Structure Propensity |
|---|---|---|---|---|---|
| Tyrosine (1) | Cα | 56.2 | 57.5 | -1.3 | Extended |
| Threonine (2) | Cα | 59.8 | 61.7 | -1.9 | Extended |
| Valine (3) | Cα | 60.5 | 62.0 | -1.5 | Extended |
| Tyrosine (1) | Hα | 4.55 | 4.35 | +0.20 | Extended |
| Threonine (2) | Hα | 4.30 | 4.18 | +0.12 | Extended |
| Valine (3) | Hα | 4.15 | 3.95 | +0.20 | Extended |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the atomic-resolution three-dimensional structure of a molecule in its solid, crystalline state. nih.govresearchgate.net The process involves growing a high-quality single crystal of the peptide, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. nih.gov
Growing diffraction-quality crystals is often the most challenging step in peptide crystallography. nih.gov The peptide must be highly pure (typically >95%) to form a well-ordered lattice. creative-biostructure.comcreative-peptides.com Several techniques are commonly used:
Vapor Diffusion: This is the most prevalent method, existing in two main setups: hanging drop and sitting drop. nih.govamericanpeptidesociety.org A drop containing the purified peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. As water slowly evaporates from the drop, the concentrations of both peptide and precipitant increase, ideally leading to the formation of crystals rather than amorphous precipitate. americanpeptidesociety.org
Microbatch Crystallization: In this method, small volumes of the peptide and precipitant solution are mixed directly under a layer of oil (e.g., paraffin (B1166041) or silicone oil) to prevent rapid evaporation. americanpeptidesociety.org This technique is economical with precious samples and allows for screening a wide range of conditions.
Optimization involves systematically varying parameters such as pH, temperature, peptide concentration, and the type and concentration of precipitants (salts, polymers like PEG, organic solvents). creative-peptides.comamericanpeptidesociety.org
Table 4: Representative Screening Conditions for Peptide Crystallization
| Condition No. | Precipitant | Buffer (pH) | Additives | Temperature (°C) |
|---|---|---|---|---|
| 1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES (7.5) | None | 20 |
| 2 | 30% w/v PEG 4000 | 0.1 M Tris-HCl (8.5) | 0.2 M Lithium Sulfate | 20 |
| 3 | 2.0 M Sodium Chloride | 0.1 M Sodium Acetate (4.6) | None | 4 |
| 4 | 25% v/v 2-Propanol | 0.1 M Sodium Citrate (5.6) | 0.1 M Magnesium Chloride | 4 |
Once a suitable crystal (typically 0.2-1.0 mm in size) is obtained, it is mounted and exposed to an intense X-ray beam. creative-biostructure.com The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. libretexts.org
The analysis involves several key steps:
Data Collection and Processing: The positions and intensities of the thousands of diffracted spots are measured. nih.gov This data provides the amplitudes of the structure factors, but the phase information is lost.
Phase Determination: Solving the "phase problem" is a critical step. For small molecules like tripeptides, direct methods, which use statistical relationships between structure factor amplitudes, are often successful. researchgate.net
Model Building and Refinement: An initial electron density map is calculated using the amplitudes and determined phases. nih.gov An atomic model of the peptide is then built into this map. This initial model is computationally refined against the experimental diffraction data to improve its fit, resulting in a final, high-resolution structure. nih.govacs.org The quality of the final structure is assessed using metrics like the R-factor and R-free.
Table 5: Illustrative Crystal Data and Refinement Statistics for this compound
| Parameter | Hypothetical Value |
|---|---|
| Data Collection | |
| Space group | P2₁2₁2₁ |
| Cell dimensions (a, b, c in Å) | a=9.8, b=15.2, c=18.5 |
| Resolution (Å) | 1.1 |
| Total reflections | 25,480 |
| Unique reflections | 3,150 |
| Completeness (%) | 99.5 |
| Refinement | |
| R-work / R-free | 0.16 / 0.19 |
| No. of non-hydrogen atoms | 27 (peptide) + 2 (water) |
| Avg. B-factor (Ų) | 15.8 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. nih.gov It measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The resulting spectrum in the far-UV region (typically 180-240 nm) is sensitive to the peptide backbone conformation, providing characteristic signatures for α-helices, β-sheets, turns, and random coil structures. nih.gov For this compound, CD spectroscopy would reveal its predominant secondary structure in a given solvent. However, no specific CD spectra for this tripeptide are available in the surveyed literature.
The conformation of a peptide is often highly dependent on its solvent environment. Changing the solvent can induce significant conformational transitions by altering hydrogen bonding capabilities and dielectric properties. researchgate.net For instance, solvents like methanol (B129727) can favor the formation of helical structures, while aqueous environments might promote more extended conformations like polyproline II (PPII) or random coils. researchgate.net A comparative CD study of this compound in various solvents (e.g., water, trifluoroethanol, methanol) would elucidate the intrinsic conformational propensities of its backbone. Research on other peptides has shown that such solvent-dependent studies are crucial for understanding the fundamental folding behavior, but specific data for this compound is not documented.
Monitoring the CD spectrum as a function of temperature provides valuable information about a peptide's thermal stability and folding/unfolding transitions. nih.gov A thermal denaturation curve, typically obtained by tracking the change in ellipticity at a specific wavelength, can be used to determine thermodynamic parameters such as the melting temperature (TM). nih.govnih.gov For a small peptide like this compound, such studies would likely show non-cooperative transitions, reflecting a gradual shift in the equilibrium between different conformations rather than the sharp unfolding of a stable tertiary structure. researchgate.net No temperature-dependent CD studies for this specific tripeptide have been published.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a detailed "fingerprint" of its structure. For peptides, the amide I band (1600-1700 cm⁻¹) is particularly informative as its frequency is directly correlated with the secondary structure.
While no specific FTIR or Raman spectra for the tripeptide this compound were found, data for its constituent amino acids exist. For example, the Raman spectrum of L-tyrosine shows characteristic intense peaks in the low wavenumber region and bands related to its phenolic ring. researchgate.netnih.gov L-valine has been studied by both FTIR and Raman spectroscopy, with assignments made for its various functional groups. researchgate.netresearchgate.netresearchgate.net A study of this compound would involve analyzing the amide I and other key bands to provide a snapshot of its solid-state conformation.
Mass Spectrometry-Based Approaches for Conformational Insights (e.g., HDX-MS, Ion Mobility MS)
Mass spectrometry (MS) has evolved to provide not just molecular weight but also information on the three-dimensional structure of biomolecules.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) measures the rate at which backbone amide hydrogens exchange with deuterium when the peptide is placed in a D₂O buffer. nih.gov The exchange rate is highly dependent on solvent accessibility and hydrogen bonding; residues in stable secondary structures like α-helices and β-sheets exchange much slower than those in flexible, solvent-exposed regions. researchgate.netnih.gov An HDX-MS experiment on this compound would reveal the solvent accessibility of its three amide protons, offering insights into any stable intramolecular hydrogen bonds. This technique is well-established for peptides and proteins, but specific application to this compound has not been reported. nih.gov
Ion Mobility Mass Spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge. researchgate.net This technique can distinguish between different conformational states (conformers) of a peptide that may have the same mass-to-charge ratio. nih.gov By measuring the collision cross-section (CCS) of the peptide ion, one can infer its compactness. For this compound, IM-MS could determine if it exists as a single, well-defined conformation or as an ensemble of different structures in the gas phase. While IM-MS has been used to differentiate enantiomers of its constituent amino acids like tyrosine, specific studies on the intact tripeptide are absent from the literature. rsc.orgresearchgate.net
Molecular Recognition and Binding Interactions of L Tyrosyl L Threonyl L Valine
Interactions with Protein Receptors and Ligand Binding Domains
The binding of this tripeptide to protein receptors would likely involve a combination of hydrogen bonding, hydrophobic interactions, and potentially aromatic stacking interactions. The tyrosine residue could form hydrogen bonds via its hydroxyl group and engage in π-stacking with aromatic residues like phenylalanine, tryptophan, or other tyrosine residues in a receptor's binding pocket. nih.gov The threonine residue's hydroxyl group could also act as a hydrogen bond donor or acceptor. nih.gov The valine residue would favor insertion into hydrophobic pockets of a protein. nih.govnih.gov
Biophysical Characterization of Binding Affinity (e.g., ITC, SPR)
Specific Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) data for the binding of L-Tyrosyl-L-threonyl-L-valine to any protein receptor are not available in the published literature. Such studies would be necessary to quantitatively determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Structural Basis of Peptide-Protein Interactions (e.g., co-crystallography, NMR titration)
There are no published co-crystal structures or Nuclear Magnetic Resonance (NMR) titration studies of this compound in complex with a protein receptor. Structural studies would be essential to visualize the precise atomic-level interactions, including bond distances and angles, between the tripeptide and its binding partner. nih.govresearchgate.net
Enzyme Substrate Specificity and Inhibition Studies
The potential for this compound to act as an enzyme substrate or inhibitor would depend on its ability to fit into the active site of an enzyme. For instance, proteases could potentially cleave the peptide bonds. Its structure does not immediately suggest it as a substrate for well-known enzymes in major metabolic pathways in this specific tripeptide form.
Kinetic Analysis of Enzyme-L-Tyrosyl-L-threonyl-L-valine Interactions
No kinetic data, such as Michaelis-Menten constants (Km) or catalytic efficiency (kcat/Km), are available for enzymes acting on this compound. nih.govnih.gov Such analyses would be required to understand its substrate suitability or inhibitory potency.
Mechanism-Based Inhibition Potential
There is no evidence in the scientific literature to suggest that this compound acts as a mechanism-based inhibitor. Such inhibition typically requires the substrate to be transformed by the enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme. Studies have shown that individual amino acids like valine can act as feedback inhibitors for enzymes in their own biosynthetic pathways, such as threonine deaminase, but this is a different mechanism from mechanism-based inhibition. nih.gov
Interactions with Nucleic Acids and Lipids
Interactions between peptides and nucleic acids are often mediated by electrostatic interactions with the phosphate (B84403) backbone and specific interactions with the bases. The tyrosine residue in a peptide can intercalate between nucleic acid bases, a phenomenon known as stacking, which is particularly favorable in single-stranded nucleic acids. nih.gov This interaction can be observed through methods like fluorescence quenching and proton magnetic resonance. nih.gov
Regarding lipids, the hydrophobic nature of the valine residue could mediate interactions with the nonpolar tails of lipids in a membrane environment. Some studies indicate that valine and its metabolites can influence lipid metabolism and triglyceride synthesis within cells. nih.gov However, specific studies on the direct interaction of the this compound tripeptide with lipid bilayers are not documented.
Self-Assembly and Aggregation Phenomena
The ability of peptides to self-assemble into larger, ordered structures is a field of intense research, with implications for both materials science and medicine. However, the specific behavior of this compound in this regard remains unexplored.
Fibrillation Propensity and Pathways
There is currently no published scientific literature that investigates the fibrillation propensity or the pathways of fibril formation for the tripeptide this compound. The process by which this specific sequence might aggregate into amyloid-like fibrils, a phenomenon observed in many peptides and associated with various diseases, has not been studied.
While research into the aggregation of related peptides exists, such as a study on the micelle formation of Val-Tyr-Val, these findings cannot be directly extrapolated to this compound due to the critical role of amino acid sequence in determining aggregation behavior. nih.govsigmaaldrich.com The position of the tyrosine residue, in particular, is known to be a key factor in the self-assembly of short peptides, influencing the resulting nanostructures. researchgate.net General studies on tyrosine-rich peptides indicate that the phenolic group of tyrosine can engage in π-π stacking and hydrogen bonding, which are crucial interactions in the formation of self-assembled structures. core.ac.uknih.gov Dityrosine cross-linking, an oxidative process, is another mechanism by which tyrosine-containing peptides can form stable assemblies. core.ac.uk However, without specific experimental data for this compound, any discussion of its fibrillation remains purely speculative.
Supramolecular Architectures
Consistent with the lack of research on its self-assembly, there are no reports on the supramolecular architectures formed by this compound. The specific three-dimensional structures, such as nanofibers, nanoribbons, or hydrogels, that might arise from the self-assembly of this tripeptide have not been characterized.
Enzymatic Processing and Biological Turnover of L Tyrosyl L Threonyl L Valine
Peptidases and Proteases Involved in Degradation
The breakdown of L-Tyrosyl-L-threonyl-L-valine is carried out by various peptidases and proteases that exhibit specificity for its constituent amino acid residues.
The peptide bonds of this compound are susceptible to hydrolysis by specific enzymes:
Cleavage of the Tyrosyl-Threonyl Bond: The peptide bond following the N-terminal tyrosine residue is a primary target for chymotrypsin (B1334515), a digestive enzyme that preferentially cleaves at the carboxyl end of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. quizlet.com Pepsin, another digestive protease, can also cleave at the N-terminal side of aromatic residues.
Cleavage of the Threonyl-Valyl Bond: The peptide bond between threonine and valine is potentially cleaved by various peptidases. While specific data for this bond within this exact tripeptide is limited, general proteases with broad specificity or those targeting hydrophobic residues may be involved. For instance, thermolysin shows a preference for cleaving at the N-terminus of hydrophobic residues like valine.
Table 1: Potential Peptidase Cleavage Sites in this compound
| Enzyme | Amino Acid Specificity | Potential Cleavage Site |
| Chymotrypsin | C-terminal of Tyrosine, Phenylalanine, Tryptophan | Tyr- |
| Pepsin | N-terminal of Phenylalanine, Tyrosine, Tryptophan, Leucine | Tyr- |
| Thermolysin | N-terminal of Isoleucine, Leucine, Valine, Alanine, Methionine, Phenylalanine | Thr- |
This table is based on the general specificities of the listed enzymes and represents potential, not definitively confirmed, cleavage sites for this compound.
Detailed kinetic studies on the enzymatic hydrolysis of this compound are not extensively documented in the public domain. However, kinetic data from studies on similar peptide substrates can provide insights. For example, the tryptic hydrolysis of the Arginine-Valine bond in ribonuclease T1 has been studied, showing a Km of 0.27 mM and a kcat of 2.45 s⁻¹ for the unfolded protein. nih.gov The kinetics of cleavage by enzymes like chymotrypsin would depend on factors such as substrate concentration, enzyme concentration, pH, and temperature. The presence of a folded structure can significantly hinder enzymatic access to the cleavage site, reducing the rate of hydrolysis by several orders of magnitude. nih.gov
Post-Translational Modifications (PTMs)
This compound can undergo several post-translational modifications that can alter its structure, function, and stability. nih.gov
Both tyrosine and threonine residues contain hydroxyl groups that are susceptible to phosphorylation by specific kinases. This reversible modification is a key mechanism for regulating cellular processes. nih.gov
Tyrosine Phosphorylation: The phenolic hydroxyl group of tyrosine can be phosphorylated by tyrosine kinases. This modification is a critical event in many signal transduction pathways.
Threonine Phosphorylation: The secondary hydroxyl group of threonine can be phosphorylated by serine/threonine kinases.
A study on the phosphorylation of a similar tripeptide, Tyr-Thr-Lys, demonstrated that it could be successfully phosphorylated, highlighting the potential for this modification to occur on this compound. documentsdelivered.comresearchgate.netresearchgate.net
Beyond phosphorylation, other enzymatic modifications can occur:
O-Glycosylation: The hydroxyl group of the threonine residue can serve as an attachment site for sugar moieties (O-glycosylation). strath.ac.ukjpt.com This modification can influence the peptide's solubility, stability, and interaction with other molecules. Studies on tripeptides with a central threonine residue have shown that O-glycosylation can impact their aggregation properties and thermal stability. strath.ac.ukstrath.ac.uk
N-terminal Acetylation: The N-terminal tyrosine residue can be acetylated by N-terminal acetyltransferases (NATs). ontosight.aiwikipedia.org This modification alters the charge and hydrophobicity of the N-terminus and can protect the peptide from degradation. ontosight.aiwikipedia.orgnih.gov
Table 2: Potential Post-Translational Modifications of this compound
| Modification | Amino Acid | Enzyme Family | Potential Effect |
| Phosphorylation | Tyrosine | Tyrosine Kinases | Modulation of signaling pathways |
| Phosphorylation | Threonine | Serine/Threonine Kinases | Regulation of cellular processes |
| O-Glycosylation | Threonine | Glycosyltransferases | Altered solubility and stability |
| N-terminal Acetylation | Tyrosine | N-terminal Acetyltransferases | Increased stability, protection from degradation |
Intracellular and Extracellular Stability Studies
The stability of this compound is a critical determinant of its biological half-life and efficacy.
Intracellular Stability: Inside the cell, the tripeptide is exposed to a host of cytosolic peptidases. Its stability will depend on its susceptibility to these enzymes and whether it is protected by post-translational modifications like N-terminal acetylation. ontosight.aiwikipedia.org The rate of degradation of intracellular proteins and peptides can vary significantly, with half-lives ranging from minutes to many hours. liverpool.ac.uk
Extracellular Stability: In the extracellular environment, the peptide is subject to degradation by secreted proteases and peptidases present in the bloodstream and interstitial fluids. Its stability in this compartment is crucial for its ability to reach target receptors or cells. The degradation of extracellular proteins is a key mechanism for terminating their activity. nih.gov The inherent stability of the peptide bonds and the presence of modifications will influence its persistence in the extracellular space.
This compound: Uncharted Territory in Bioactive Peptide Research
Despite extensive searches of scientific literature and databases, specific information regarding the role of the tripeptide this compound as a bioactive modulator or signaling molecule remains elusive. Currently, there is a significant lack of published research detailing its specific interactions with intracellular signaling pathways, its influence on cellular processes, or its effects on ion channels and transporters.
While the individual amino acid components of this peptide—L-tyrosine, L-threonine, and L-valine—are well-characterized for their fundamental roles in protein synthesis and various metabolic functions, their specific arrangement in the tripeptide this compound has not been the subject of detailed investigation according to available scientific literature. General concepts surrounding bioactive peptides indicate that their biological activity is highly dependent on their specific amino acid sequence and structure. However, without dedicated studies on this compound, any discussion of its potential bioactivity would be purely speculative.
The intricate world of intracellular signaling involves complex cascades such as the MAPK, NF-κB, PI3K, and mTOR pathways, which are crucial in regulating a multitude of cellular functions. Bioactive peptides can influence these pathways, leading to downstream effects on gene expression and cellular behavior. Research into the constituent amino acids, such as valine, has shown some influence on pathways like mTOR. However, this does not provide specific information about the action of the tripeptide itself.
Similarly, the regulation of cellular processes like proliferation, apoptosis, and migration is a key area of interest in peptide research. In vitro studies using cell culture models are instrumental in elucidating the mechanisms by which bioactive compounds exert their effects. Furthermore, gene expression profiling can offer insights into the transcriptional changes induced by exposure to a specific peptide. Unfortunately, no such studies specifically investigating this compound were found.
The interaction of peptides with ion channels and transporters is another critical aspect of their function as signaling molecules, affecting cellular excitability and homeostasis. While the fundamental principles of these interactions are understood, the specific affinity and modulatory effects of this compound on these membrane proteins have not been documented.
Role of L Tyrosyl L Threonyl L Valine As a Bioactive Modulator or Signaling Molecule Mechanistic Focus
Precursor or Fragment Origin in Endogenous Systems
Peptides in biological systems are typically formed through the breakdown of larger proteins or are synthesized through specific enzymatic pathways. The presence of L-Tyrosyl-L-threonyl-L-valine would presuppose a parent protein containing this sequence or a dedicated biosynthetic pathway.
A comprehensive search of protein databases would be the primary method to identify if the sequence this compound exists within known human proteins or peptidic hormones. If found, this would strongly suggest that the tripeptide could be generated endogenously through proteolysis, the enzymatic breakdown of proteins. However, without specific identification in protein sequences, its existence as a distinct biological entity remains theoretical. Dipeptides such as Threonylvaline are recognized as incomplete breakdown products of protein digestion or catabolism . It is plausible that tripeptides like this compound could also be transient intermediates in these processes.
The biosynthesis of the individual amino acids L-tyrosine, L-threonine, and L-valine is well understood.
L-Tyrosine: In mammals, tyrosine is synthesized from the essential amino acid phenylalanine through the action of the enzyme phenylalanine hydroxylase wikipedia.org. Plants and most microorganisms synthesize tyrosine via the shikimate pathway wikipedia.org.
L-Threonine: The biosynthesis of L-threonine involves a five-step enzymatic reaction pathway starting from L-aspartate in organisms like E. coli researchgate.net.
L-Valine: L-valine is an essential amino acid for humans and must be obtained from the diet wikipedia.orgnih.gov. In plants and bacteria, it is synthesized from pyruvic acid through a series of enzymatic reactions wikipedia.orgagriculturejournals.cz.
The formation of the peptide bonds linking these amino acids into the tripeptide this compound would be catalyzed by peptidases or synthetases. In the absence of a known parent protein, the possibility of a specific enzymatic pathway dedicated to synthesizing this tripeptide cannot be entirely ruled out, though evidence for such a pathway is currently lacking in scientific literature. The enzymes responsible for protein digestion and catabolism, such as proteases and peptidases, are the most likely candidates for releasing such a tripeptide from a larger protein precursor.
Advanced Analytical Methodologies for L Tyrosyl L Threonyl L Valine Quantification in Complex Biological Matrices Research Context
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of peptides in biological fluids due to its high selectivity, sensitivity, and broad applicability.
Method Development and Validation for Trace Analysis
The development of a robust LC-MS/MS method for L-Tyrosyl-L-threonyl-L-valine necessitates a systematic optimization of both chromatographic and mass spectrometric parameters to achieve trace-level detection.
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. The choice of the stationary phase is critical; C18 columns are often suitable for retaining and separating the moderately polar tripeptide from endogenous interferences. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly used to achieve optimal resolution and peak shape. pharmjournal.ru
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally preferred for peptides as it efficiently generates protonated molecular ions [M+H]+. For this compound, the precursor ion would be selected in the first quadrupole (Q1). Collision-induced dissociation (CID) in the second quadrupole (Q2) fragments the precursor ion, and specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach ensures high selectivity and minimizes background noise.
Sample Preparation: Effective sample preparation is paramount to remove proteins and other interfering substances. Protein precipitation is a common first step, followed by solid-phase extraction (SPE) to concentrate the analyte and further clean up the sample. nih.gov
Validation: A "fit-for-purpose" validation is conducted to ensure the method's reliability. nih.gov This includes assessing linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), recovery, and stability of the analyte in the biological matrix. nih.gov
Interactive Data Table: Representative LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Condition | Rationale |
| LC System | UHPLC | Provides higher resolution and faster analysis times compared to conventional HPLC. |
| Column | C18, 1.7 µm, 2.1 x 100 mm | Offers good retention for the tripeptide and efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 5% to 95% B over 5 min | Allows for the elution of a wide range of compounds and sharp peaks. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI-MS interfaces. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the method. |
| Ionization Mode | ESI Positive | Peptides readily form positive ions. |
| MRM Transition | e.g., Precursor Ion (Q1) -> Product Ion (Q3) | Specific transition for this compound ensures high selectivity. |
| LLOQ Target | < 1 ng/mL | Achievable with modern LC-MS/MS instrumentation for trace analysis. |
Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is considered a primary reference method for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique involves the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard. For this compound, a SIL analog would be synthesized with one or more heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).
The SIL internal standard is chemically identical to the analyte and co-elutes chromatographically. However, it is distinguishable by its higher mass. By adding a known amount of the SIL internal standard to the sample prior to any processing steps, any loss of the analyte during sample preparation or ionization suppression in the mass spectrometer will affect both the analyte and the internal standard equally. youtube.com The ratio of the signal from the endogenous analyte to the signal from the SIL internal standard is used for quantification, leading to highly accurate and reproducible results. nih.govyoutube.com
Capillary Electrophoresis (CE) for Separation and Detection
Capillary electrophoresis is a high-efficiency separation technique that can be applied to the analysis of peptides like this compound. Separation in CE is based on the differential migration of charged species in an electric field.
The method typically involves a fused-silica capillary and a background electrolyte (BGE). nih.gov The pH of the BGE is crucial as it determines the charge of the tripeptide and the electroosmotic flow (EOF). For this compound, a low pH BGE would result in a net positive charge, allowing for migration towards the cathode. mdpi.com Detection is commonly performed using UV absorbance at a low wavelength (e.g., 200 nm or 214 nm) where the peptide bond absorbs. nih.gov To enhance sensitivity, techniques like sample stacking can be employed. horiba.com While not as commonly used as LC-MS/MS for quantitative bioanalysis due to lower sensitivity and robustness, CE offers the advantages of high separation efficiency, low sample and reagent consumption, and rapid analysis times. nih.gov
Interactive Data Table: Representative Capillary Electrophoresis Parameters for this compound Separation
| Parameter | Condition | Rationale |
| Instrument | Capillary Electrophoresis System | Provides the necessary high voltage and detection capabilities. |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard dimensions for good separation efficiency. |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 | Low pH ensures the peptide is positively charged and minimizes wall interactions. |
| Applied Voltage | 20-30 kV | High voltage drives the separation and reduces analysis time. |
| Injection | Hydrodynamic or Electrokinetic | Method for introducing a small plug of the sample into the capillary. |
| Detection | UV Absorbance at 214 nm | Wavelength at which the peptide bond strongly absorbs light. |
| Temperature | 25°C | Controlled temperature ensures reproducible migration times. |
Immunoassays (ELISA, RIA) for Specific Detection
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are powerful techniques for the specific detection and quantification of a target analyte in a complex mixture. thermofisher.com These assays rely on the highly specific binding interaction between an antibody and its antigen.
Antibody Development and Characterization
The development of a specific immunoassay for this compound first requires the generation of antibodies that can recognize this small tripeptide. Since small molecules like this tripeptide are not immunogenic on their own, they must be conjugated to a larger carrier protein (e.g., keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA)) to elicit an immune response in an animal model (e.g., rabbit or mouse). nih.gov This conjugate is then used for immunization to produce either polyclonal or monoclonal antibodies.
The resulting antibodies must be thoroughly characterized to ensure their specificity for this compound and minimal cross-reactivity with structurally similar peptides or individual amino acids. This is typically assessed through competitive binding experiments.
Assay Optimization and Sensitivity
A competitive ELISA format is generally the most suitable for quantifying small molecules like this compound. nih.gov In this setup, a known amount of the tripeptide is coated onto the wells of a microtiter plate. The biological sample, containing an unknown amount of the tripeptide, is mixed with a limited amount of the specific antibody and added to the wells. The free tripeptide in the sample competes with the coated tripeptide for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric or chemiluminescent reaction. eaglebio.com The signal is inversely proportional to the concentration of the tripeptide in the sample.
Optimization of the assay involves determining the optimal concentrations of the coating antigen and the primary antibody, incubation times and temperatures, and blocking and wash buffers to maximize the signal-to-noise ratio and achieve the desired sensitivity. cellsignal.com
Interactive Data Table: Key Parameters for a Competitive ELISA for this compound
| Parameter | Optimization Goal | Typical Conditions |
| Coating Antigen Concentration | Achieve sufficient binding sites for the antibody. | 1-10 µg/mL |
| Primary Antibody Dilution | Use a limiting amount to ensure competition. | 1:1,000 to 1:100,000 |
| Blocking Buffer | Prevent non-specific binding of antibodies. | 1-5% BSA or non-fat dry milk in PBS |
| Incubation Times | Allow for equilibrium in binding reactions. | 1-2 hours at 37°C or overnight at 4°C |
| Secondary Antibody-Enzyme Conjugate | Provide a detectable signal. | HRP-conjugated anti-species IgG |
| Substrate | Generate a measurable signal. | TMB for colorimetric detection |
| Assay Sensitivity (IC50) | Concentration that gives 50% inhibition. | Dependent on antibody affinity, typically in the ng/mL range. |
Microfluidic and Lab-on-a-Chip Technologies for High-Throughput Analysis
The quantification of specific peptides like this compound in complex biological matrices presents a significant analytical challenge due to low abundance and the presence of interfering substances. Microfluidic and lab-on-a-chip technologies offer a transformative approach to address these challenges by miniaturizing and integrating multiple analytical processes onto a single device. These platforms enable high-throughput analysis with reduced sample and reagent consumption, faster analysis times, and enhanced sensitivity and automation.
Microfluidic devices for peptide quantification typically integrate several key analytical steps, including sample pre-treatment, separation, and detection, within a network of microchannels. For the analysis of this compound, a lab-on-a-chip system could be designed to perform automated solid-phase extraction (SPE) to isolate the peptide from a complex biological sample such as serum or plasma. This would be followed by an on-chip separation, commonly based on electrophoresis or chromatography, to resolve the target peptide from other components.
Detection is often achieved by coupling the microfluidic device to a mass spectrometer (MS), providing high selectivity and sensitivity for the quantification of the tripeptide. The inherent advantages of microfluidics, such as precise fluid control and high surface-area-to-volume ratios, can enhance the efficiency of each of these steps.
Recent advancements have seen the development of sophisticated lab-on-a-chip platforms that can perform complex analytical workflows. For instance, systems have been developed for the enrichment and quantification of phosphopeptides from biological samples, demonstrating the potential for targeted analysis of specific peptide species. nju.edu.cn These devices can incorporate features like on-chip isotope labeling for relative and absolute quantification. nju.edu.cn
The application of high-throughput chromatin immunoprecipitation (ChIP) on a microfluidic platform (HTChIP) further illustrates the capability of these systems to handle complex biological assays involving specific molecular interactions. psu.eduthermofisher.com While originally designed for studying protein-DNA interactions, the principles of automated sample handling, immunoprecipitation, and purification are transferable to the development of high-throughput immunoassays for peptides like this compound.
The materials and fabrication methods for these devices are also evolving, with 3D printing emerging as a method for rapid prototyping and creating customized microfluidic architectures. uni-augsburg.de This flexibility allows for the design of devices tailored to the specific physicochemical properties of this compound and the matrix in which it is being measured.
The table below outlines the potential performance characteristics of a hypothetical microfluidic system designed for the high-throughput quantification of this compound in a research context, based on capabilities reported for similar analytical platforms.
| Parameter | Typical Performance of Microfluidic System |
| Sample Volume | 1-10 µL |
| Analysis Time per Sample | 5-15 minutes |
| Throughput | 16-96 samples per run |
| Limit of Quantification (LOQ) | Low nanomolar to picomolar range |
| Dynamic Range | 3-4 orders of magnitude |
| Integrated Functions | Sample clean-up, separation, ionization |
The continuous development of microfluidic and lab-on-a-chip technologies holds significant promise for advancing the high-throughput analysis of this compound in complex biological matrices, facilitating a deeper understanding of its biological role in various research settings.
Computational and in Silico Approaches to L Tyrosyl L Threonyl L Valine Research
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, allowing for the exploration of a peptide's dynamic behavior over time. longdom.org For L-Tyrosyl-L-threonyl-L-valine, MD simulations can reveal the range of shapes, or conformations, the peptide can adopt in a solution, which is crucial for understanding its biological function. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that maps out their movements and interactions. mdpi.com
Force Field Parameterization for Peptide Systems
The accuracy of MD simulations is heavily dependent on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For peptide systems like this compound, force fields such as AMBER, CHARMM, and GROMOS are commonly employed. longdom.orgnih.gov These force fields are parameterized using a combination of quantum mechanical calculations and experimental data to accurately represent the bonded and non-bonded interactions within the peptide and between the peptide and its environment (e.g., water). nih.govnih.gov The parameterization for the individual amino acids—Tyrosine, Threonine, and Valine—would be well-established in standard force fields. However, for modified or unnatural amino acids, specific parameterization may be required. nih.gov
Table 1: Representative Force Field Parameters for Peptide Systems
| Parameter Type | Description | Typical Functional Form |
| Bond Stretching | Energy required to stretch or compress a covalent bond. | E_bond = K_b(r - r_0)^2 |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | E_angle = K_θ(θ - θ_0)^2 |
| Torsional (Dihedral) Angle | Energy associated with the rotation around a covalent bond. | E_dihedral = Σ V_n[1 + cos(nφ - δ)] |
| Van der Waals Interactions | Non-bonded interactions arising from temporary fluctuations in electron density. | E_vdw = 4ε[(σ/r)^12 - (σ/r)^6] (Lennard-Jones potential) |
| Electrostatic Interactions | Non-bonded interactions between charged atoms. | E_elec = (q_i * q_j) / (ε_r * r_ij) (Coulomb's law) |
This table presents a generalized overview of the types of parameters found in common molecular mechanics force fields used for peptide simulations. The specific values for constants (K_b, K_θ, V_n, ε, σ) and equilibrium geometries (r_0, θ_0) are defined within each force field for different atom types.
Analysis of Conformational Landscapes
Once an MD simulation is complete, the resulting trajectory is analyzed to understand the peptide's conformational landscape. This involves identifying the most stable and frequently visited conformations of this compound. Techniques such as root-mean-square deviation (RMSD) clustering, principal component analysis (PCA), and analysis of dihedral angles are used to group similar structures and identify the dominant conformational states. longdom.orgmdpi.com The conformational landscape can reveal the presence of secondary structures like β-turns, which are common in short peptides and can be crucial for receptor recognition. nih.govresearchgate.net For instance, a theoretical conformational analysis of other peptides has successfully identified low-energy conformations and determined the dihedral angles of the backbone and side chains. nih.gov
Molecular Docking and Binding Free Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in identifying potential biological targets for the peptide and understanding the molecular basis of its activity.
Prediction of Peptide-Receptor Interactions
In a typical molecular docking study, a library of possible conformations of this compound would be generated and then "docked" into the binding site of a target receptor. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net This can help predict which receptors the tripeptide is likely to bind to and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the complex. For example, docking studies have been used to investigate the binding of inhibitors to tyrosyl-tRNA synthetase and L-threonine-3-dehydrogenase. nih.govbiotechrep.irresearchgate.netbiotechrep.ir
Table 2: Hypothetical Docking Results for this compound with a Putative Receptor
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues of Receptor | Predicted Interaction Types |
| 1 | -8.5 | Asp120, Gln78, Phe210 | Hydrogen bond with Threonine hydroxyl; Salt bridge with N-terminus; Pi-stacking with Tyrosine |
| 2 | -7.9 | Leu115, Val150, Ile208 | Hydrophobic interactions with Valine and Tyrosine side chains |
| 3 | -7.2 | Ser80, Asn122 | Hydrogen bonds with peptide backbone and Threonine side chain |
This table is a hypothetical representation of docking results and is for illustrative purposes only. The specific binding energies and interacting residues would depend on the actual receptor being studied.
Virtual Screening for Binding Partners
Virtual screening is a computational technique that involves docking a large library of compounds against a target receptor to identify potential "hits." researchgate.net In the context of this compound, this could be reversed: the tripeptide could be used as a query to screen a database of protein structures to identify potential binding partners. This approach can be a powerful tool for drug target identification and understanding the broader biological role of the peptide.
Following initial docking, more rigorous methods like binding free energy calculations can be employed to refine the predictions. wustl.edu Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) provide more accurate estimates of binding affinity by incorporating solvent effects and entropic contributions. acs.orgnih.govnih.gov
De Novo Peptide Design and Rational Design Principles
De novo peptide design involves the creation of novel peptide sequences with desired structures and functions from scratch. nih.gov Rational design, on the other hand, involves modifying existing peptides to enhance their properties. nih.gov Both approaches can be applied to this compound to develop analogs with improved stability, binding affinity, or selectivity.
Computational methods are central to these design efforts. For instance, researchers can computationally explore the effects of substituting each amino acid in this compound with other natural or unnatural amino acids. rsc.org The goal would be to identify modifications that, for example, increase the peptide's resistance to enzymatic degradation or enhance its interaction with a specific receptor. By iteratively designing, simulating, and evaluating new peptide sequences in silico, the most promising candidates can be prioritized for experimental synthesis and testing, saving considerable time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. Mechanistic QSAR, in particular, aims to not only predict activity but also to provide insights into the underlying molecular mechanisms of action.
For this compound, a mechanistic QSAR study would involve the systematic analysis of its structural and physicochemical properties to understand how they contribute to a specific biological effect. While direct QSAR models for this compound are not extensively published, the principles of this approach can be applied by examining its constituent amino acids and comparing it with studies on similar tripeptides. nih.govacs.orgnih.gov
The process begins with the calculation of molecular descriptors for the tripeptide. These descriptors are numerical values that quantify different aspects of the molecule's structure. Key descriptors for this compound would include:
Electronic Properties: The hydroxyl group on Tyrosine's ring and the hydroxyl group on Threonine can act as hydrogen bond donors and acceptors. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding its reactivity. researchgate.net
Steric Factors: The size and shape of the amino acid side chains (the bulky phenyl group of Tyrosine, the branched chain of Valine) influence how the peptide fits into a receptor or active site.
A hypothetical QSAR model for a particular activity, such as antioxidant potential, would be built using a dataset of related peptides. acs.org Studies on antioxidant tripeptides have shown that the position of certain amino acids is critical. For instance, a C-terminal Tyrosine has been identified as being crucial for antioxidant activity in some models. acs.org In the case of this compound, having Tyrosine at the N-terminus would be a key variable in the QSAR model.
The resulting QSAR equation would look something like:
Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where 'c' represents coefficients determined through regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value enhances activity, while a negative coefficient would suggest the opposite. Through the analysis of these coefficients, a mechanistic interpretation can be drawn. For example, if a descriptor related to the hydrogen-bonding ability of the Threonine residue has a high positive coefficient, it would imply that this interaction is key to the peptide's biological function.
Table 1: Physicochemical Properties of Constituent Amino Acids for QSAR Input
| Amino Acid | Side Chain Formula | Side Chain Polarity | Hydropathy Index | Molecular Weight ( g/mol ) |
| L-Tyrosine (Tyr) | -CH₂-C₆H₄-OH | Polar | -1.3 | 181.19 |
| L-Threonine (Thr) | -CH(OH)CH₃ | Polar | -0.7 | 119.12 |
| L-Valine (Val) | -CH(CH₃)₂ | Nonpolar | 4.2 | 117.15 |
Bioinformatics Tools for Sequence Analysis and Homology Modeling
Bioinformatics provides a suite of tools for analyzing peptide sequences and predicting their structural context within larger proteins. For a short peptide like this compound, these tools are used not to model the tripeptide itself, but to understand its potential as a bioactive motif.
Sequence Analysis:
The sequence "Tyr-Thr-Val" (YTV) can be analyzed using various bioinformatics platforms to identify its occurrence in naturally occurring proteins. Tools like PepSeA and PepMapViz are designed for the analysis and visualization of peptide sequences, including those with non-natural amino acids. biorxiv.orgoup.comnih.govbio.tools These tools can help in comparing this compound to other known bioactive peptides and in identifying sequence patterns that might be associated with a particular function.
A key aspect of sequence analysis is motif discovery. The YTV sequence can be used as a query in protein databases like UniProt and NCBI BLAST to find proteins that contain this tripeptide motif. pku.edu.cn The analysis of the proteins where this motif is found can provide clues about the potential biological role of this compound. For example, if the motif frequently appears in the active sites of enzymes or at protein-protein interaction interfaces, it suggests that the tripeptide might have a role in these processes.
Homology Modeling:
Homology modeling, or comparative modeling, is a technique used to predict the three-dimensional structure of a protein based on its sequence similarity to a protein with a known structure (the template). massbio.orgproteopedia.orgnih.gov This method is not directly applicable to a short tripeptide like this compound, as it lacks a stable, folded structure on its own.
The general steps for this process would be:
Identify a target protein containing the this compound sequence.
Use a tool like NCBI BLAST to search the Protein Data Bank (PDB) for homologous proteins with known structures.
Select a suitable template structure with sufficient sequence identity (typically >30%). massbio.org
Use modeling software (e.g., Modeller, SWISS-MODEL) to generate a 3D model of the target protein based on the template's structure. youtube.com
Analyze the conformation and environment of the YTV motif within the modeled protein structure.
Table 2: Bioinformatics Tools for this compound Research
| Tool | Primary Function | Application to this compound |
| NCBI BLAST | Sequence similarity searching | Identifies proteins containing the "Tyr-Thr-Val" motif. pku.edu.cn |
| UniProt | Protein sequence and functional information database | Provides functional context for proteins containing the YTV motif. |
| PepSeA | Peptide sequence alignment and visualization | Aligns YTV with other peptides to identify conserved features and SAR. biorxiv.org |
| PepMapViz | Peptide mapping and comparative visualization | Maps YTV to parent protein sequences and visualizes it in the context of protein domains. oup.comnih.gov |
| SWISS-MODEL | Automated homology modeling server | Builds 3D models of proteins containing the YTV motif. |
This interactive table summarizes key bioinformatics resources and their specific applications in the computational study of this compound.
Derivatization, Modification, and Design of L Tyrosyl L Threonyl L Valine Analogues
Chemical Modification Strategies
Chemical modification of peptides is a cornerstone of medicinal chemistry, offering a versatile toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. For L-Tyrosyl-L-threonyl-L-valine, several strategies can be employed to enhance its drug-like properties.
Cyclization is a widely used strategy to confer conformational rigidity to flexible linear peptides, which can lead to increased receptor binding affinity and improved stability against enzymatic degradation. researchgate.netresearchgate.net For a tripeptide like Tyr-Thr-Val, head-to-tail cyclization, where the N-terminal amine of Tyrosine is linked to the C-terminal carboxyl group of Valine, can be challenging due to the high conformational strain of small rings. nih.gov However, alternative cyclization strategies can be envisioned.
One approach involves side-chain-to-side-chain cyclization. The hydroxyl groups of Tyrosine and Threonine could potentially be linked, although this is not a standard cyclization method. A more common strategy would be to introduce reactive amino acids at the termini or as flanking residues. For instance, the synthesis of a cyclic tetrapeptide analogue containing Pro-Val-Tyr has been achieved using click chemistry, where a triazole ring serves as a peptide bond isostere to facilitate cyclization. nih.gov This suggests that by extending the Tyr-Thr-Val sequence, stable cyclic analogues could be generated.
Stapled peptides, another class of conformationally constrained peptides, are formed by introducing a covalent brace between two amino acid side chains, typically to stabilize an α-helical conformation. While a tripeptide is too short to form a stable helix, this strategy could be applied to longer analogues of Tyr-Thr-Val designed to adopt a helical structure at a specific binding interface.
| Cyclization Strategy | Description | Potential Impact on Tyr-Thr-Val |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminus (Tyr) and C-terminus (Val). | Difficult for a tripeptide due to ring strain. May require the incorporation of a flexible linker or extension of the peptide chain. |
| Side-Chain-to-Side-Chain Cyclization | Covalent linkage between the side chains of two amino acids. | Could involve linking the hydroxyl groups of Tyr and Thr, or more commonly, introducing other reactive residues. |
| Click Chemistry-Mediated Cyclization | Use of bioorthogonal reactions, like the copper-catalyzed azide-alkyne cycloaddition, to form a stable triazole linkage. | A promising strategy for cyclizing extended analogues of Tyr-Thr-Val, as demonstrated for a Pro-Val-Tyr containing peptide. nih.gov |
| Peptide Stapling | Introduction of a covalent brace between two amino acid side chains to stabilize a helical conformation. | Applicable to longer Tyr-Thr-Val analogues designed to have a helical structure. |
N-Terminal Modifications: The free amino group of the N-terminal Tyrosine is a primary target for modification. Acetylation is a common strategy that neutralizes the positive charge of the N-terminus, which can mimic the natural state of many proteins and increase metabolic stability. nih.govresearchgate.net Other modifications include the attachment of fatty acids (lipidation) to enhance membrane permeability or the conjugation of polyethylene (B3416737) glycol (PEG) to increase solubility and circulation half-life (PEGylation). wikipedia.org
C-Terminal Modifications: The C-terminal carboxyl group of Valine can be modified to an amide (amidation), which neutralizes the negative charge and increases resistance to carboxypeptidases. This modification can also influence receptor binding.
| Terminal Modification | Description | Potential Effect on Tyr-Thr-Val |
| N-Acetylation | Addition of an acetyl group to the N-terminal amine of Tyrosine. | Neutralizes charge, increases stability against aminopeptidases. nih.govresearchgate.net |
| N-Terminal PEGylation | Covalent attachment of polyethylene glycol to the N-terminus. | Increases solubility, prolongs half-life, and reduces immunogenicity. wikipedia.org |
| N-Terminal Lipidation | Attachment of a fatty acid to the N-terminus. | Enhances membrane permeability. |
| C-Terminal Amidation | Conversion of the C-terminal carboxylic acid of Valine to an amide. | Neutralizes charge, increases stability against carboxypeptidases. |
The side chains of Tyrosine and Threonine offer opportunities for specific functionalization to introduce new properties or to act as handles for conjugation.
The phenolic hydroxyl group of Tyrosine is a versatile site for modification. It can be a target for phosphorylation, a key post-translational modification that can dramatically alter a peptide's function by introducing a negative charge and creating new binding interactions. wikipedia.org Chemical modifications such as nitration or the attachment of fluorescent labels are also possible. nih.gov
The hydroxyl group of Threonine is also a target for phosphorylation, which can modulate the peptide's interaction with its biological target. nih.gov Glycosylation, the attachment of a sugar moiety, is another potential modification for the threonine side chain that can influence solubility and stability.
The aliphatic side chain of Valine is generally considered non-reactive and is less commonly targeted for functionalization.
Non-Canonical Amino Acid Incorporation
The replacement of one or more of the canonical amino acids in Tyr-Thr-Val with non-canonical amino acids (ncAAs) can profoundly impact the peptide's structure and function. acs.org This strategy can introduce novel side-chain functionalities, alter backbone conformation, and enhance resistance to proteolysis.
For instance, substituting a canonical L-amino acid with its D-enantiomer (e.g., D-Tyrosine, D-Threonine, or D-Valine) can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. However, such a change can also drastically alter the peptide's conformation and its ability to bind to its target.
Incorporating β-amino acids, which have an additional carbon atom in their backbone, can induce novel secondary structures and provide significant proteolytic stability. wikipedia.org For example, replacing Valine with a β-amino acid analogue could alter the peptide's folding propensity.
| Non-Canonical Amino Acid | Description | Potential Impact on Tyr-Thr-Val Analogues |
| D-Amino Acids | Stereoisomers of the canonical L-amino acids. | Increases proteolytic stability; may alter conformation and bioactivity. |
| β-Amino Acids | Amino acids with the amino group attached to the β-carbon. | Induces novel secondary structures, enhances proteolytic stability. wikipedia.org |
| N-Methylated Amino Acids | Amino acids with a methyl group on the backbone amide nitrogen. | Restricts conformational flexibility, increases membrane permeability, and enhances proteolytic resistance. |
Isosteric Replacements and Peptide Mimetics
Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties. ekb.eg In peptide chemistry, this is often used to replace a labile peptide bond with a more stable surrogate. For example, a peptide bond in the Tyr-Thr-Val backbone could be replaced by a thioamide or a reduced amide bond to increase stability.
Peptide mimetics are molecules that mimic the three-dimensional structure and functional properties of a peptide but are not composed of amino acids. researchgate.netupc.edubenthamscience.com Designing a peptidomimetic of Tyr-Thr-Val would involve identifying the key pharmacophoric elements (the essential features for biological activity) of the tripeptide and arranging them on a non-peptidic scaffold. This approach can lead to compounds with significantly improved oral bioavailability and metabolic stability.
Impact of Modifications on Structure and Bioactivity (Mechanistic)
Each of the modifications described above can have a profound and often predictable impact on the structure and, consequently, the bioactivity of this compound analogues.
Conformational Rigidity: Cyclization and the incorporation of certain ncAAs like N-methylated amino acids restrict the conformational freedom of the peptide. This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for a specific target by reducing the entropic penalty of binding.
Proteolytic Stability: Modifications such as N-terminal acetylation, C-terminal amidation, the use of D-amino acids, and peptide bond isosteres directly block the action of proteases, thereby increasing the in vivo half-life of the peptide.
Solubility and Permeability: PEGylation generally increases the hydrophilicity and aqueous solubility of a peptide. wikipedia.org In contrast, lipidation and N-methylation can increase hydrophobicity and enhance the ability of the peptide to cross cell membranes.
Target Interactions: Side-chain modifications like phosphorylation introduce new functional groups that can form specific hydrogen bonds or electrostatic interactions with the target protein, potentially altering the binding affinity and specificity. The introduction of bulky or charged groups can also create steric hindrance or favorable new contacts.
The rational design of this compound analogues involves a careful consideration of these mechanistic principles to achieve the desired therapeutic profile.
Future Directions and Emerging Research Avenues for L Tyrosyl L Threonyl L Valine
Integration with Systems Biology and Omics Approaches
The advent of systems biology and "omics" technologies provides a powerful framework for contextualizing the potential roles of L-Tyrosyl-L-threonyl-L-valine within complex biological systems. By examining global changes in molecules, researchers can infer the function of specific components.
Future research directions may include:
Proteomics: High-throughput mass spectrometry-based proteomics could be employed to identify if this compound exists as a naturally occurring peptide in various tissues or biofluids. Its presence could hint at specific endogenous functions.
Metabolomics: Investigating the metabolic fate of this compound after administration to cell cultures or model organisms could reveal its breakdown products and how it influences metabolic pathways.
Transcriptomics: Analyzing changes in gene expression in response to this compound exposure could identify signaling pathways and cellular processes modulated by the tripeptide.
This integrated approach will be crucial in moving from a reductionist view of a single molecule to a holistic understanding of its interactions within the cellular environment.
Advanced Imaging Techniques for Spatiotemporal Dynamics
To comprehend the function of this compound, it is essential to visualize its behavior in real-time within living cells. Advanced imaging techniques offer the spatiotemporal resolution needed to track its localization, interactions, and conformational changes.
Potential imaging strategies include:
Förster Resonance Energy Transfer (FRET): By labeling this compound and a potential binding partner with a FRET pair of fluorophores, researchers can monitor their interaction with high precision. This can provide insights into the kinetics and dynamics of binding events.
Single-Molecule Imaging: Techniques such as single-molecule FRET (smFRET) and Photoactivated Localization Microscopy (PALM) could be adapted to observe the behavior of individual this compound molecules. This would allow for the characterization of its diffusion, binding, and conformational dynamics without the averaging effects of ensemble measurements.
These sophisticated imaging methods will be instrumental in bridging the gap between static structural information and the dynamic functional behavior of the tripeptide in its native environment.
Artificial Intelligence and Machine Learning in Peptide Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide and drug discovery. These computational tools can analyze vast datasets to predict the properties and functions of novel peptides like this compound.
AI and ML can contribute in several ways:
Predicting Bioactivity: Machine learning models trained on large databases of known bioactive peptides can predict the potential biological activities of this compound, such as antimicrobial, antihypertensive, or antioxidant properties.
Identifying Potential Targets: AI algorithms can screen protein databases to identify potential molecular targets with which this compound might interact, based on structural and chemical complementarity.
Optimizing Peptide Design: Should this compound show a desirable but weak activity, ML models could suggest modifications to its sequence to enhance its potency, stability, or specificity.
The synergy between computational prediction and experimental validation will accelerate the research and development process for this and other novel peptides.
Unexplored Biological Roles and Molecular Targets
The fundamental question surrounding this compound is its biological role. As an independent entity, its function is currently unknown. Future research will need to systematically explore its potential interactions and effects on various physiological processes.
Key areas of investigation should include:
Receptor Binding Assays: Screening this compound against a panel of known receptors, particularly those involved in cell signaling and neurotransmission, could uncover novel interactions.
Enzyme Inhibition Assays: Investigating the ability of the tripeptide to inhibit or modulate the activity of key enzymes could reveal its potential as a therapeutic agent.
Cell-Based Assays: Assessing the effects of this compound on various cellular processes, such as proliferation, differentiation, apoptosis, and inflammation, will be critical in defining its biological activity profile.
The discovery of a specific molecular target would be a significant breakthrough, paving the way for a mechanistic understanding of the tripeptide's function and its potential for therapeutic development.
While the current body of knowledge on this compound is sparse, the convergence of advanced analytical technologies and computational approaches promises a future where the secrets of this and countless other peptides can be unlocked, potentially leading to new scientific insights and therapeutic innovations.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for L-Tyrosyl-L-threonyl-L-valine, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing small peptides like this compound. Sequential coupling of Fmoc-protected amino acids to a resin-bound chain ensures controlled assembly . Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is critical for purification, followed by lyophilization to stabilize the product. Purity (>95%) should be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Key Considerations : Optimize coupling efficiency by monitoring reaction kinetics using ninhydrin tests. Protect threonine’s hydroxyl group during synthesis to prevent side reactions .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodology : Conduct accelerated degradation studies under stressors like pH extremes (e.g., 2.0–9.0), elevated temperatures (37°C–60°C), and oxidative/reductive environments. Monitor degradation products via LC-MS and quantify intact peptide levels using HPLC . Circular dichroism (CD) spectroscopy can assess conformational stability in aqueous buffers .
- Key Considerations : Threonine residues are prone to oxidation; use antioxidants (e.g., ascorbic acid) in storage buffers. Lyophilized peptides exhibit greater long-term stability than aqueous solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Perform systematic reviews to identify confounding variables (e.g., peptide purity, assay sensitivity, cell line variability). Validate conflicting results using orthogonal assays:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor-ligand affinity measurements .
- Functional assays : Knockdown/knockout models to confirm target specificity .
Q. How can researchers evaluate the role of this compound in modulating cellular signaling pathways?
- Methodology :
- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify peptide-induced changes in protein expression .
- Pathway analysis : CRISPR-Cas9 screens or phospho-specific antibodies to map kinase activation (e.g., MAPK, PI3K/AKT) .
Q. What experimental approaches assess the peptide’s binding affinity to putative receptors or enzymes?
- Methodology :
- In silico docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding pockets, guided by NMR-derived structural data .
- Biophysical validation : Microscale thermophoresis (MST) or fluorescence polarization (FP) for low-volume, high-sensitivity affinity measurements .
Data Analysis and Interpretation
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodology :
- Titration curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Use Hill slope analysis to infer cooperativity .
- Counter-screens : Assess selectivity against related receptors/enzymes (e.g., tyrosine kinase family members) .
Q. What statistical frameworks are robust for analyzing peptide activity in heterogeneous cell populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
